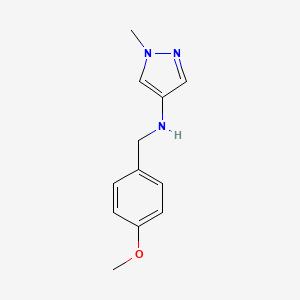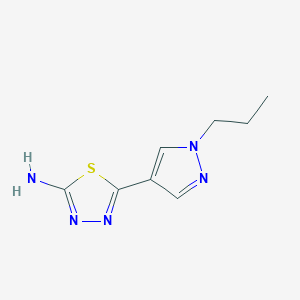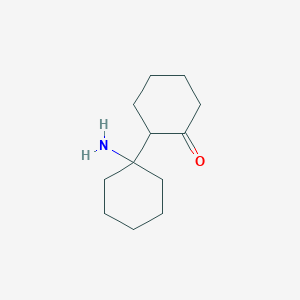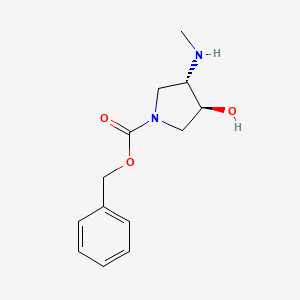
6-Bromo-2-methoxy-N-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine est un composé chimique de formule moléculaire C7H9BrN2O. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine implique généralement la bromation de la 2-méthoxy-N-méthylpyridin-3-amine. Une méthode courante consiste à utiliser du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d'un solvant approprié tel que l'acide acétique ou le dichlorométhane. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète.
Méthodes de production industrielle
Dans un cadre industriel, la production de la 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la concentration des réactifs peuvent conduire à une méthode de production plus évolutive et rentable.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants tels que le méthanol ou le diméthylsulfoxyde (DMSO).
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide ou basique.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des solvants tels que l'éther ou l'éthanol.
Réactions de couplage : Catalyseurs au palladium et acides arylboroniques en présence de bases telles que le carbonate de potassium (K2CO3) ou le carbonate de césium (Cs2CO3).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyridines substituées, tandis que les réactions de couplage peuvent produire des composés biaryles.
4. Applications de la recherche scientifique
La 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine a plusieurs applications de recherche scientifique :
Synthèse organique : Elle sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : Le composé est utilisé dans le développement de produits pharmaceutiques, en particulier comme élément constitutif de candidats médicaments ciblant diverses maladies.
Science des matériaux : Il est utilisé dans la synthèse de matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé peut être utilisé dans des tests biologiques pour étudier ses effets sur différentes voies biologiques et cibles.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Les groupes brome et méthoxy peuvent influencer l'affinité de liaison et la spécificité du composé envers ces cibles. Les voies exactes impliquées peuvent varier, mais elles incluent souvent l'inhibition ou l'activation d'enzymes spécifiques ou de voies de signalisation.
Applications De Recherche Scientifique
6-Bromo-2-methoxy-N-methylpyridin-3-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on different biological pathways and targets.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methoxy-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific enzymes or signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Bromo-2-méthylpyridin-3-amine : Structure similaire mais sans groupe méthoxy.
6-Bromo-3-méthoxypyridin-2-amine : Structure similaire mais avec des positions de substitution différentes.
2-Méthoxy-3-méthylpyridine : Manque l'atome de brome.
Unicité
La 6-Bromo-2-méthoxy-N-méthylpyridin-3-amine est unique en raison de la présence à la fois de groupes brome et méthoxy, ce qui peut influencer considérablement sa réactivité et ses interactions avec d'autres molécules. Cette combinaison de groupes fonctionnels en fait un intermédiaire polyvalent en synthèse organique et un composé précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
6-bromo-2-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-9-5-3-4-6(8)10-7(5)11-2/h3-4,9H,1-2H3 |
Clé InChI |
JJLQHLGUWBSMQG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


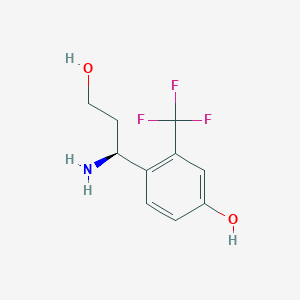
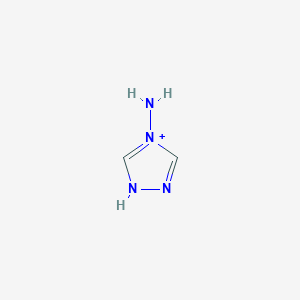
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
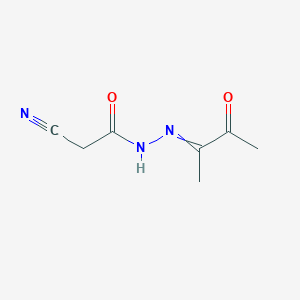
![Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate](/img/structure/B11727786.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
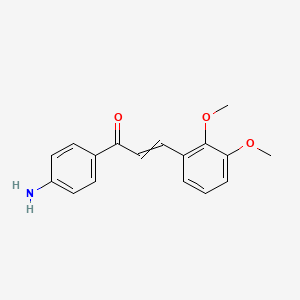
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
